1-N-(2-aminoethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(2-aminoethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry and Self-assembly
1-N-(2-aminoethyl)benzene-1,2-diamine and its derivatives have found significant application in the field of supramolecular chemistry. For example, benzene-1,3,5-tricarboxamides (BTAs) demonstrate a capacity for self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. This property is leveraged in nanotechnology, polymer processing, and biomedical applications, showcasing the compound's versatile role as a building block in supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).
Synthetic Chemistry
The compound and its analogs serve as crucial intermediates in the synthesis of heterocyclic compounds, which are of great interest due to their biological activities and industrial demand. Research has focused on developing new synthetic methods that are more efficient and environmentally friendly. For instance, the synthesis of benzothiazole derivatives involves the functionalization of the amino group and the benzene ring, highlighting the compound's role as a reactive building block for organic and organoelement synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).
Material Science
In material science, the derivative compounds of this compound have shown significant properties. For example, plastic scintillators based on polymethyl methacrylate have been reviewed for their scintillation properties, where derivatives serve as luminescent dyes, demonstrating the importance of these compounds in developing new materials with enhanced characteristics (Salimgareeva & Kolesov, 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 1-N-(2-aminoethyl)benzene-1,2-diamine is currently unknown. It’s worth noting that compounds with similar structures, such as 1,2-diaminobenzene, have been known to undergo diazotisation . This process involves the reaction of an amine group with nitrous acid, leading to the formation of a diazonium compound. The resulting compound can further react to form various products, depending on the reaction conditions .
Biochemical Pathways
For instance, dopamine, a catecholamine with a similar structure, plays a crucial role in several biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, this compound is stored at room temperature , suggesting that it is stable under these conditions.
Properties
IUPAC Name |
2-N-(2-aminoethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,11H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWAHPEBNLBGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364480 |
Source
|
Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128995-76-6 |
Source
|
Record name | 1-N-(2-aminoethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.